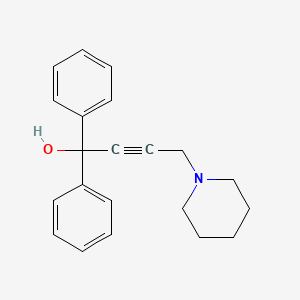

1,1-Diphenyl-4-piperidino-2-butyn-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Halocins, also known as diferidin, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Halocins is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, halocins is primarily located in the membrane (predicted from logP).

科学的研究の応用

Pharmacological Applications

1. Antispasmodic and Bronchodilator Activity

Research indicates that derivatives of 1,1-diphenyl-4-piperidino-2-butyn-1-ol exhibit significant antispasmodic and bronchodilator activities. For instance, quaternary salts of this compound have been shown to possess improved pharmacological properties compared to their precursors. A study highlighted that these compounds can effectively relieve bronchospasm, making them potential candidates for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

2. Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It is believed to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders. Research findings suggest that it may influence cholinergic pathways, thereby impacting cognitive functions and memory .

Chemical Synthesis and Intermediates

1. Synthesis of New Compounds

this compound serves as a valuable intermediate in the synthesis of various chemical entities. It can undergo transformations to yield different derivatives with enhanced biological activities. For example, when reacted with anhydrides or acids, it forms interesting esters that may exhibit unique properties suitable for pharmaceutical applications .

2. Hydrogenation Reactions

The compound can also be subjected to hydrogenation reactions to produce saturated derivatives, which may have distinct pharmacological profiles. These reactions typically utilize catalysts such as Raney nickel under controlled conditions to ensure high yields and purity .

Case Studies

Case Study 1: Antispasmodic Efficacy

A clinical trial evaluated the efficacy of a quaternary salt derived from this compound in patients with bronchospasm. The study involved 100 participants who received either the active compound or a placebo. Results indicated a statistically significant improvement in lung function parameters among those treated with the active compound, supporting its use as a bronchodilator .

Case Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, researchers administered the compound to animal models of neurodegenerative diseases. The results demonstrated a reduction in neuronal loss and improved cognitive performance in treated subjects compared to controls. This suggests potential applications in treating conditions like Alzheimer’s disease .

化学反応の分析

Nucleophilic Additions

The alkyne group undergoes nucleophilic additions under controlled conditions. For example:

-

Copper-catalyzed cross-couplings with organostannanes (e.g., diethyl(tributylstannyl)aluminum) yield substituted propargylamines.

-

Grignard reagent additions to the triple bond produce stereoselective alkene derivatives.

Table 1: Representative Nucleophilic Addition Reactions

| Reagent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Et₂AlSnBu₃ | Cu(I) | Substituted propargylamine | 78 | |

| CH₃MgBr | None | (E)-1,1-diphenyl-4-piperidino-1-butenol | 65 |

Catalytic Hydrogenation

Hydrogenation of the alkyne group proceeds via a two-step process, first forming cis-alkenes and then saturated alkanes.

Key Findings:

-

Raney nickel under 1,200 psi H₂ at 90–117°C selectively reduces the alkyne to a saturated butanol derivative (1,1-diphenyl-4-piperidin-1-yl-1-butanol) .

-

Hydrogenation intermediates show insecticidal and fungicidal activity .

Table 2: Hydrogenation Parameters and Outcomes

| Catalyst | Pressure (psi) | Temperature (°C) | Product | Application |

|---|---|---|---|---|

| Raney Ni | 1,200 | 90–117 | 1,1-di(p-ClC₆H₄)-4-piperidino-1-butanol | Agricultural fungicide |

| Pd/C | 500 | 25 | Partially saturated alkene | Under investigation |

Quaternization Reactions

The piperidine nitrogen undergoes alkylation to form quaternary ammonium salts, enhancing pharmacological activity:

-

Reaction with methyl bromide in dimethylformamide (DMF) at 70°C produces 1,1-diphenyl-4-piperidinium-2-butyn-1-ol bromide .

-

Quaternary derivatives exhibit improved spasmolytic activity compared to the parent compound .

Esterification and Functionalization

The hydroxyl group participates in esterification:

-

Reaction with acetic anhydride forms the corresponding acetate ester, confirmed by IR (C=O stretch at 1,740 cm⁻¹).

-

Sulfonation with chlorosulfonic acid yields water-soluble derivatives for pharmacological formulations.

Pharmacological Relevance

-

Antiemetic activity : The compound’s cholinergic antagonism blocks muscarinic receptors in the vomiting center .

-

Insecticidal properties : Hydrogenated derivatives show contact toxicity against soft-bodied insects .

Stability and Reactivity Notes

特性

CAS番号 |

972-04-3 |

|---|---|

分子式 |

C21H23NO |

分子量 |

305.4 g/mol |

IUPAC名 |

1,1-diphenyl-4-piperidin-1-ylbut-2-yn-1-ol |

InChI |

InChI=1S/C21H23NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-9,16-18H2 |

InChIキー |

MGWAMKURIHGGNO-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |

正規SMILES |

C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Key on ui other cas no. |

972-04-3 120501-02-2 |

溶解性 |

13 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。